molecular formula C25H19N3O3 B8532380 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one

6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one

Cat. No.: B8532380
M. Wt: 409.4 g/mol
InChI Key: SAPJXFZXIVJLQV-UHFFFAOYSA-N
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Description

The compound 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is a complex organic molecule that features a combination of imidazole, phenyl, benzyloxy, amino, and benzopyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a strong base.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyloxy groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can occur at the imidazole and benzopyran rings, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazole rings.

    Addition: Addition reactions can occur at the double bonds present in the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

    Addition: Common reagents include halogens, hydrogen halides, and organometallic reagents.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives.

    Addition: Formation of addition products.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology

In biology, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and infectious agents.

Industry

In industry, the compound is used in the development of new materials with unique properties, such as improved conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar imidazole and phenyl groups.

    4-(1H-Imidazol-1-yl)indole: A compound with an indole ring instead of a benzopyran ring.

    4-(1H-Imidazol-1-yl)benzaldehyde: A compound with an aldehyde group instead of a benzyloxy group.

Uniqueness

6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

6-amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C25H19N3O3/c26-19-8-11-22-21(14-19)23(29)25(30-15-17-4-2-1-3-5-17)24(31-22)18-6-9-20(10-7-18)28-13-12-27-16-28/h1-14,16H,15,26H2

InChI Key

SAPJXFZXIVJLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC3=C(C2=O)C=C(C=C3)N)C4=CC=C(C=C4)N5C=CN=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(4-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one (7 g; 15.5 mmol) was suspended in ethanol (250 mL), HCl 4N (16 mL; 62 mmol) was added and the mixture refluxed for 24 hours. After cooling, the reaction was concentrated and the precipitate was filtered off. The crude was suspended in diisopropyl ether, filtered and dried to give the titled compound as light yellow solid. 1H-NMR (d6-DMSO): 9.91 (s, 1H); 8.44 (d, 1H); 8.22 (d, 2H); 7.90 (d, 3H); 7.78 (d, 2H); 7.33 (d, 1H); 7.32 (m, 6H); 5.16 (s, 2H); MS (EI) 410 (M+1), 319 (M-91).
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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